4-Octadecyldocosan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octadecyldocosan-1-amine is a long-chain aliphatic amine with the molecular formula C40H83N. This compound is characterized by its substantial carbon chain length, which imparts unique physical and chemical properties. It is primarily used in various industrial applications due to its surfactant and emulsifying properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecyldocosan-1-amine typically involves the reaction of a long-chain fatty acid with ammonia or an amine under high-temperature conditions. One common method is the reductive amination of a long-chain aldehyde with ammonia in the presence of a reducing agent such as hydrogen or a metal catalyst. This process can be carried out under high pressure and temperature to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Octadecyldocosan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
4-Octadecyldocosan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of lubricants, coatings, and other industrial products due to its long-chain structure and surface-active properties
Wirkmechanismus
The mechanism of action of 4-Octadecyldocosan-1-amine involves its interaction with lipid bilayers and proteins. Its long hydrophobic chain allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. The amine group can form hydrogen bonds with other molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecylamine: A shorter chain amine with similar surfactant properties.
Docosanamine: Another long-chain amine with comparable chemical behavior.
Hexadecylamine: A shorter chain analog with similar applications in surfactants and emulsifiers.
Uniqueness
4-Octadecyldocosan-1-amine is unique due to its exceptionally long carbon chain, which imparts distinct physical properties such as higher melting and boiling points. This makes it particularly useful in applications requiring high thermal stability and surface activity .
Eigenschaften
Molekularformel |
C40H83N |
---|---|
Molekulargewicht |
578.1 g/mol |
IUPAC-Name |
4-octadecyldocosan-1-amine |
InChI |
InChI=1S/C40H83N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,41H2,1-2H3 |
InChI-Schlüssel |
GDRPHDIEAICESS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.